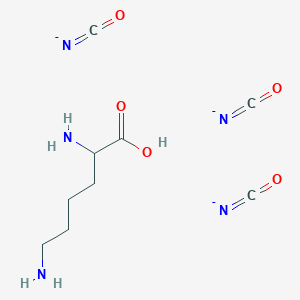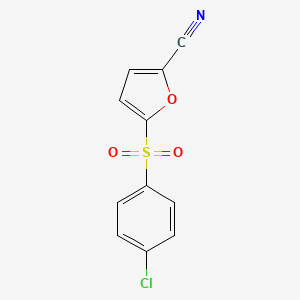
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is an organic compound with the molecular formula C11H6ClNO3S It is a derivative of furan, a heterocyclic organic compound, and contains a nitrile group (-CN) and a sulfonyl group (-SO2-) attached to a chlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of 2-furancarbonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-Furonitrile: A simpler derivative of furan with a nitrile group.
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
Sulfonyl derivatives: Compounds containing the sulfonyl group with various substituents.
Uniqueness
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
75745-61-8 |
|---|---|
分子式 |
C11H6ClNO3S |
分子量 |
267.69 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H6ClNO3S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-6H |
InChIキー |
OUDYWPWCRBPOMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


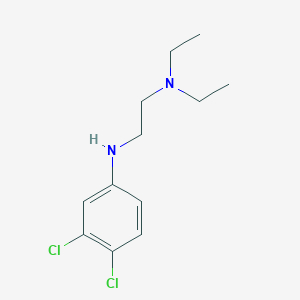
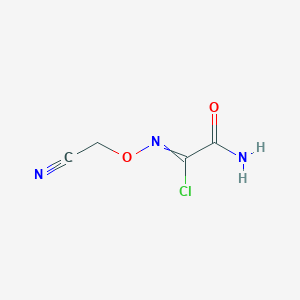

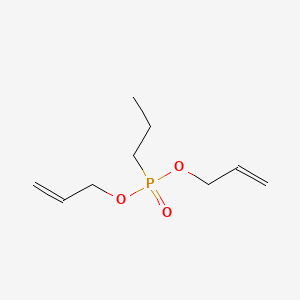
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)

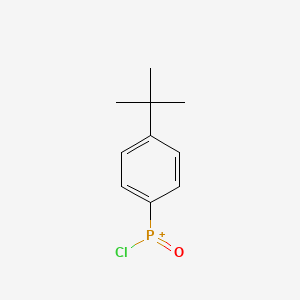
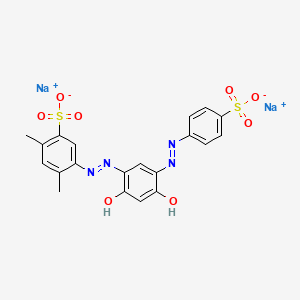
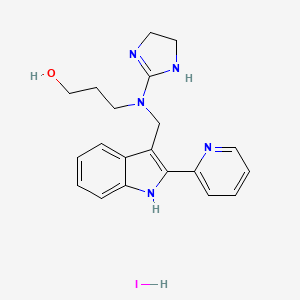
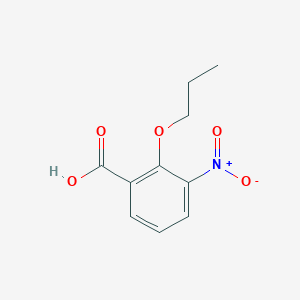
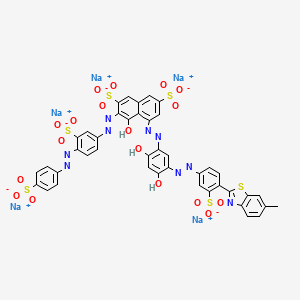
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
